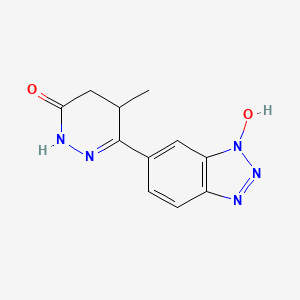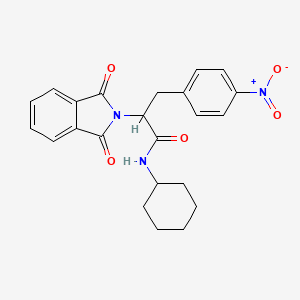![molecular formula C19H18BrNO B5213540 4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5213540.png)
4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the cyclopentaquinoline family and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood. However, it has been suggested that the compound binds to DNA through intercalation, which results in the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
In addition to its potential applications as a fluorescent probe, 4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been studied for its various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is its ability to selectively bind to DNA, which makes it a useful tool in scientific research. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One area of research could be the development of more selective probes for imaging cellular structures. Additionally, this compound could be further studied for its potential use in the treatment of inflammatory and neurodegenerative diseases. Finally, more research could be done to better understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, 4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a chemical compound that has the potential for many applications in scientific research. Its ability to selectively bind to DNA makes it a useful tool in imaging cellular structures, while its anti-inflammatory and antioxidant properties make it a potential treatment for various diseases. While there are limitations to its use, there are many potential future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of 4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves a multi-step process that includes the reaction of 2-bromoaniline with 1,2,3,4-tetrahydroisoquinoline, followed by the addition of methoxyamine hydrochloride and sodium hydride. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its use as a fluorescent probe for imaging cellular structures. This compound has been shown to selectively bind to DNA and has been used in the detection of cancer cells.
Propriétés
IUPAC Name |
4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO/c1-22-17-11-5-9-14-12-7-4-8-13(12)18(21-19(14)17)15-6-2-3-10-16(15)20/h2-7,9-13,18,21H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUVXNCCCNRBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-methyl-1-piperidinyl)methyl]quinoline](/img/structure/B5213471.png)
![ethyl 4-{3-[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5213477.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5213484.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213495.png)

![2,2'-oxybis[N'-(4-fluorobenzylidene)acetohydrazide]](/img/structure/B5213503.png)
![1-(4-phenyl-1-piperazinyl)-3-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)-2-propanol hydrochloride](/img/structure/B5213504.png)
![(3S)-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1,3-dimethyl-2-piperazinone](/img/structure/B5213523.png)
![4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol](/img/structure/B5213529.png)

![1-(4-fluorophenyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}piperazine](/img/structure/B5213549.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B5213567.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5213573.png)